![molecular formula C14H20BClO2 B1420761 2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 444094-88-6](/img/structure/B1420761.png)
2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, there are related compounds that have been synthesized. For instance, ketamine, a compound with a similar 2-(2-chlorophenyl)-2-methylamino structure, has been synthesized using a hydroxy ketone intermediate .Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound is utilized as a reagent for the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Drug Discovery
The boronic ester functional group of this compound is particularly useful in drug discovery. It can act as a proteasome inhibitor and has potential applications in the treatment of cancer . The compound’s ability to bind to the catalytic site of proteasomes allows researchers to study the inhibition of proteolytic activity, which is crucial in the regulation of the cell cycle.
Material Science
In material science, this compound can be used to modify the surface properties of various materials. For example, it can be grafted onto polymers to create materials with specific functionalities, such as increased adhesion or altered electrical properties .
Sensor Development
The boronic ester group is sensitive to changes in its environment, making it useful in the development of chemical sensors. These sensors can detect the presence of diols, such as sugars, and are being researched for applications in diabetes management .
Catalysis
This compound can serve as a ligand for transition metals, forming complexes that are used as catalysts in organic reactions. Such catalysts are important for developing more efficient and environmentally friendly chemical processes .
Molecular Imprinting
Molecular imprinting involves creating polymer matrices with specific binding sites that are complementary to the target molecule. The boronic ester group in this compound can interact with diols or cis-diols present in the target molecule, allowing for the selective recognition and binding of the target in the imprinted polymer .
properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSKOHHHQUMTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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